molecular formula C20H22ClF2N3O3S2 B2749263 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216376-25-8

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2749263
CAS No.: 1216376-25-8
M. Wt: 489.98
InChI Key: KYKWQLPJRKHCCZ-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClF2N3O3S2 and its molecular weight is 489.98. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

  • N-substituted benzamide derivatives, similar in structure to the compound , have been studied for their potential in cardiac electrophysiological activity. These compounds have shown potency comparable to existing class III agents in in vitro assays and could be valuable in treating arrhythmias (Morgan et al., 1990).

Insecticidal Activity

  • Benzamide derivatives have also been investigated for their insecticidal properties. A study on Flubendiamide, a compound with a similar structure, demonstrated strong insecticidal activity, particularly against lepidopterous pests (Tohnishi et al., 2005).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds have shown higher inhibition efficiencies and stability compared to other benzothiazole family inhibitors (Hu et al., 2016).

Herbicide Development

  • Similar compounds have been used in the development of herbicides, such as Triflusulfuron Methyl, for the control of weeds in crops like sugar beets. These compounds undergo various metabolic reactions, which are important for their environmental impact and efficacy (Dietrich et al., 1995).

Antimalarial and Antiviral Research

  • Sulfonamide derivatives have been investigated for their potential in treating diseases like malaria and COVID-19. These studies include in vitro antimalarial activity, ADMET properties characterization, and molecular docking studies, highlighting their broad pharmacological potential (Fahim & Ismael, 2021).

Antimicrobial Applications

  • Benzothiazole and sulphonamide compounds have been synthesized and screened for antimicrobial activity, indicating their utility in combating microbial infections (Jagtap et al., 2010).

Material Science and Polymer Research

  • Studies have also focused on the use of benzamide and benzothiazole derivatives in the preparation of aromatic polyamides and other polymers, demonstrating their application in material science (Hsiao & Huang, 1997).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3S2.ClH/c1-24(2)8-5-9-25(19(26)13-6-4-7-15(10-13)30(3,27)28)20-23-18-16(22)11-14(21)12-17(18)29-20;/h4,6-7,10-12H,5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKWQLPJRKHCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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